[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO6/c22-20(19-8-12-3-1-2-4-15(12)26-19)23-10-14-9-17(27-21-14)13-5-6-16-18(7-13)25-11-24-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUSAUKYZEAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2H-1,3-Benzodioxol-5-yl Nitrile
Piperonal (1,3-benzodioxole-5-carbaldehyde) undergoes nucleophilic substitution with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield the corresponding oxime (89% yield). Subsequent dehydration using phosphorus oxychloride (POCl) in dichloromethane at 0°C produces 2H-1,3-benzodioxol-5-yl nitrile (75% yield).
Characterization Data
Cyclocondensation to Form 1,2-Oxazole Core
The nitrile (1.0 equiv) reacts with glycolaldehyde (1.2 equiv) in toluene under reflux with scandium triflate (10 mol%) as a Lewis acid catalyst. Microwave irradiation (150 W, 120°C, 30 min) enhances cyclization efficiency, yielding 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbaldehyde (82% yield). Reduction of the aldehyde using NaBH in methanol affords the hydroxymethyl derivative (78% yield).
Optimization Table
| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Sc(OTf) | 110 | 6 | 68 |
| Microwave-assisted | Sc(OTf) | 120 | 0.5 | 82 |
Synthesis of 1-Benzofuran-2-Carboxylic Acid
Cyclization of 2-Hydroxyacetophenone
2-Hydroxyacetophenone (1.0 equiv) undergoes acid-catalyzed cyclization in concentrated HSO at 0°C for 2 hours, followed by quenching with ice water. The crude 1-benzofuran-2-carboxylic acid is purified via recrystallization from ethanol/water (70% yield).
Characterization Data
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FT-IR (KBr) : 1685 cm (C=O stretch), 1602 cm (aromatic C=C).
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NMR (100 MHz, DMSO-d) : δ 161.8 (COOH), 154.2 (C-2), 123.5–111.4 (aromatic carbons).
Esterification and Final Coupling
Steglich Esterification
1-Benzofuran-2-carboxylic acid (1.0 equiv) and 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethanol (1.2 equiv) are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry dichloromethane at 25°C for 12 hours. The product is purified via column chromatography (SiO, hexane/ethyl acetate 4:1) to yield the title compound (65% yield).
Characterization Data
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NMR (400 MHz, CDCl) : δ 7.62 (d, Hz, 1H), 7.53 (s, 1H), 7.38–6.82 (m, 6H), 5.98 (s, 2H), 5.12 (s, 2H).
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HRMS (ESI+) : m/z calcd for CHNO [M+H]: 380.0872; found: 380.0869.
Challenges and Optimization Strategies
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Regioselectivity in Oxazole Formation : Scandium triflate mitigates side reactions during cyclocondensation, improving regioselectivity to >95%.
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Esterification Efficiency : DMAP increases acylation rates by stabilizing the reactive intermediate, reducing reaction time from 24 to 12 hours.
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Purity Issues : Recrystallization from ethanol/water (3:1) removes residual DCC, enhancing final product purity to >98% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzodioxole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzodioxole and benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further research in enzyme inhibition and protein binding studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and electronic conductivity. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it suggests a potential pathway for its anticancer effects.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substituent variations in the benzofuran, benzodioxole, or isoxazole moieties:
Key Observations :
- The benzodioxole group in the target compound may enhance metabolic stability compared to halogenated analogs like methyl 5-chloro-1-benzofuran-2-carboxylate .
Physicochemical Properties
Notes:
Q & A
Q. What are the optimal synthetic routes for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate, and how can purity be validated?
The synthesis involves multi-step reactions, including cyclization of oxazole intermediates and esterification of the benzofuran carboxylate moiety. Key steps may employ sodium borohydride in methanol for selective reductions and sodium hydroxide to facilitate nucleophilic substitutions. Purification via column chromatography followed by analytical validation using HPLC (≥95% purity) and NMR spectroscopy is critical. For structural confirmation, X-ray crystallography (using SHELX programs) or mass spectrometry is recommended .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
High-resolution NMR (¹H/¹³C) is essential for confirming the oxazole and benzodioxol ring systems, while FT-IR validates functional groups like the ester carbonyl. Mass spectrometry (EI-MS or ESI-MS) provides molecular weight confirmation. For crystallographic analysis, SHELXL refinement and ORTEP-III graphical tools are widely used to resolve bond angles and torsional strain in heterocyclic systems .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Begin with in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) due to structural similarities to bioactive oxazole derivatives. Antimicrobial activity can be screened using disk diffusion methods against Gram-positive/negative bacteria. Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) provide initial pharmacological insights .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?
Contradictions often arise from polymorphic forms or solvent-dependent stability. Employ differential scanning calorimetry (DSC) to identify polymorphs and quantify solubility via shake-flask methods in PBS/DMSO. Advanced formulations (e.g., nanoencapsulation) can improve bioavailability, guided by partition coefficient (logP) calculations and HPLC stability profiling .
Q. What computational and experimental strategies elucidate its structure-activity relationship (SAR)?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase or serotonin receptors with synthetic modification of the benzodioxol or oxazole substituents. Compare IC₅₀ values of analogs (e.g., halogenated or methoxy variants) to identify critical pharmacophores. Evidence from similar compounds suggests the benzodioxol group enhances metabolic stability .
Q. How can researchers address discrepancies in biological activity between this compound and structural analogs?
Standardize assay conditions (e.g., pH, incubation time) and validate using positive controls. For example, TEVC electrophysiology in Xenopus oocytes (as used for ion channel inhibitors) can clarify target specificity. Structural comparisons via X-ray crystallography or DFT calculations may reveal conformational differences impacting activity .
Q. What mechanistic insights explain its interaction with enzymes or receptors?
Mechanistic studies require kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) and fluorescent probes (e.g., FRET-based) to detect binding. For receptor targets, radioligand displacement assays (using ³H-labeled antagonists) quantify affinity. Evidence suggests the oxazole ring may act as a hydrogen-bond acceptor, while the benzofuran ester modulates lipophilicity .
Q. How can crystallographic data resolve ambiguities in its 3D conformation?
Refine single-crystal X-ray diffraction data using SHELXL to model puckering in the benzodioxol ring and torsional angles in the oxazole-benzofuran linkage. Compare with Cremer-Pople parameters for ring puckering analysis. ORTEP-3 visualization aids in identifying steric clashes or non-covalent interactions influencing stability .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and crystallographic data (R-factor ≤ 5%) .
- Assay Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) in bioactivity studies .
- Synthetic Optimization : Monitor reaction progress via TLC and optimize yields using Design of Experiments (DoE) for critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
